REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[NH2:11][NH2:12]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:11][NH2:12])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for a further 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above −15° C
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
STIRRING
|
Details
|
the residue is stirred with diethyl ether
|
Type
|
CUSTOM
|
Details
|
18.4 g (57% of theory) of the product are obtained as a solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)NN)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |